molecular formula C10H12N2O B13581506 1-(1H-indazol-1-yl)propan-2-ol

1-(1H-indazol-1-yl)propan-2-ol

Cat. No.: B13581506
M. Wt: 176.21 g/mol
InChI Key: VWIIMPQHUMCLTH-UHFFFAOYSA-N
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Description

1-(1H-indazol-1-yl)propan-2-ol is an organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in cellular signaling and proliferation . The compound may also interact with other proteins and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1H-indazole: A parent compound with a similar bicyclic structure.

    2H-indazole: Another isomer with different chemical properties.

    1-(1H-indazol-1-yl)ethanol: A structurally similar compound with a shorter carbon chain.

Uniqueness: 1-(1H-indazol-1-yl)propan-2-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group on the propanol chain. This structural feature contributes to its distinct chemical reactivity and potential biological activities compared to other indazole derivatives.

Biological Activity

1-(1H-indazol-1-yl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an indazole ring, which is known for its biological significance. The compound's structure can be represented as follows:

C10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight176.22 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . A study highlighted its effectiveness against various fungal strains, particularly Candida albicans. The minimum inhibitory concentration (MIC) was determined to be as low as 0.000256 µg/mL for certain derivatives, showcasing its potential as a potent antifungal agent .

The mechanism of action for this compound appears to involve the inhibition of key enzymes in the fungal cell wall synthesis pathway, similar to other azole derivatives. This inhibition leads to increased permeability and ultimately cell death.

Case Study 1: Antifungal Activity

In a comparative study, various derivatives of this compound were synthesized and tested against Candida species. The results demonstrated that specific modifications to the indazole structure significantly enhanced antifungal potency. For instance, compounds with additional halogen substitutions showed improved MIC values compared to the parent compound .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed using human fetal lung fibroblast (MRC-5) cells to evaluate the safety profile of this compound derivatives. The results indicated low cytotoxicity across multiple tested compounds, suggesting a favorable therapeutic index for further development .

Table 2: Summary of Biological Activities

ActivityObserved EffectReference
AntifungalMIC = 0.000256 µg/mL
CytotoxicityLow cytotoxicity in MRC-5 cells
SelectivityHigh selectivity indices

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-indazol-1-ylpropan-2-ol

InChI

InChI=1S/C10H12N2O/c1-8(13)7-12-10-5-3-2-4-9(10)6-11-12/h2-6,8,13H,7H2,1H3

InChI Key

VWIIMPQHUMCLTH-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2C=N1)O

Origin of Product

United States

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